molecular formula C10H9N3O2 B2771850 4-Hydroxyisoquinoline-3-carbohydrazide CAS No. 2138425-55-3

4-Hydroxyisoquinoline-3-carbohydrazide

Cat. No.: B2771850
CAS No.: 2138425-55-3
M. Wt: 203.201
InChI Key: MYKDMJZFMNFYAY-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes a hydroxy group at the 4-position and a carbohydrazide group at the 3-position of the isoquinoline ring.

Preparation Methods

The synthesis of 4-Hydroxyisoquinoline-3-carbohydrazide typically involves the reaction of isoquinoline derivatives with hydrazine hydrate under reflux conditions. This method allows for the conversion of the carboxylic acid functionality to the corresponding carbohydrazide. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-Hydroxyisoquinoline-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxy and carbohydrazide groups can participate in substitution reactions, introducing various substituents into the molecule.

    Condensation Reactions: The carbohydrazide group can undergo condensation reactions with aldehydes or ketones to form hydrazones.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and acid catalysts for condensation reactions. Major products formed from these reactions include quinones, dihydro derivatives, and hydrazones.

Scientific Research Applications

4-Hydroxyisoquinoline-3-carbohydrazide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: The compound exhibits significant biological activities, including antimicrobial and antiviral properties.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

4-Hydroxyisoquinoline-3-carbohydrazide can be compared with other similar compounds, such as:

    4-Hydroxyquinoline-3-carbohydrazide: Similar in structure but with a quinoline ring instead of an isoquinoline ring.

    4-Hydroxyisoquinoline: Lacks the carbohydrazide group, making it less versatile in terms of chemical reactions and applications.

    Isoquinoline derivatives: These compounds share the isoquinoline ring structure but differ in the functional groups attached, leading to variations in their chemical and biological properties.

The uniqueness of this compound lies in its combination of hydroxy and carbohydrazide groups, which confer a wide range of reactivity and biological activity.

Properties

IUPAC Name

4-hydroxyisoquinoline-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c11-13-10(15)8-9(14)7-4-2-1-3-6(7)5-12-8/h1-5,14H,11H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYKDMJZFMNFYAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=C2O)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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